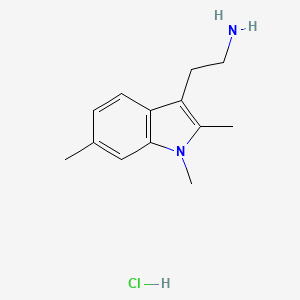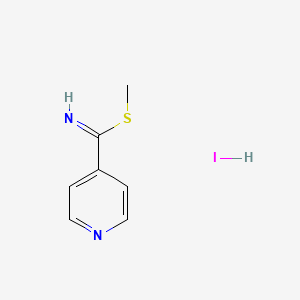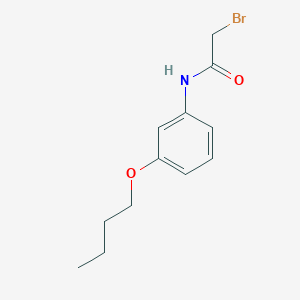![molecular formula C19H24N2O2 B1389889 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020055-77-9](/img/structure/B1389889.png)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
説明
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, commonly referred to as SBPA, is an organic compound that has been widely studied in scientific research due to its potential applications in various fields. SBPA is a type of amide, a functional group formed when an amine group is reacted with a carboxylic acid, and can be synthesized in a variety of ways. Its unique chemical structure and properties make it useful for a variety of applications, including as a drug, a flavoring agent, a surfactant, and a reagent for chemical reactions.
科学的研究の応用
SBPA has been studied extensively in scientific research due to its potential applications in various fields. It has been used as a drug for the treatment of various diseases, including cancer, asthma, and hypertension. It has also been used as a flavoring agent and a surfactant in food and cosmetic products. Furthermore, SBPA has been used as a reagent for chemical reactions, such as the synthesis of other compounds.
作用機序
The exact mechanism of action of SBPA is not fully understood, but it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, SBPA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
SBPA has been shown to have a variety of biochemical and physiological effects. In animal studies, SBPA has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the levels of certain biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, SBPA has been shown to have antioxidant and anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
SBPA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable and can decompose over time.
将来の方向性
There are several potential future directions for SBPA research. One potential area of research is the development of new drugs based on SBPA. Additionally, SBPA could be used to develop new flavoring agents and surfactants for food and cosmetic products. Furthermore, SBPA could be used to develop new reagents for chemical reactions. Finally, further research could be done to investigate the biochemical and physiological effects of SBPA.
特性
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-7-5-6-8-18(17)23-14(3)19(22)21-16-11-9-15(20)10-12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHUBZLJDIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)
![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)


![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)

![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)